molecular formula C9H2F5NO2 B8292871 Perfluorophenyl 2-cyanoacetate

Perfluorophenyl 2-cyanoacetate

Cat. No. B8292871
M. Wt: 251.11 g/mol
InChI Key: MXTIKFGORNNTMB-UHFFFAOYSA-N
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Patent
US08962629B2

Procedure details

To a solution of 2,3,4,5,6-pentafluorophenol (1.08 g, 5.88 mmol) and 2-cyanoacetic acid (0.50 g, 5.9 mmol) in DCM (20 mL) was added DCC (1.21 g, 5.88 mmol). After stirring for about 4 h at ambient temperature, the reaction was concentrated under reduced pressure and then purified over silica gel (20 g) using DCM as the eluent to afford perfluorophenyl 2-cyanoacetate as a white solid (1.39 g, 94%): 1H NMR (400 MHz, CDCl3) δ 3.85 (s, 2H).
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.21 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:7]([F:8])=[C:6]([F:9])[C:5]([F:10])=[C:4]([F:11])[C:3]=1[OH:12].[C:13]([CH2:15][C:16](O)=[O:17])#[N:14].C1CCC(N=C=NC2CCCCC2)CC1>C(Cl)Cl>[C:13]([CH2:15][C:16]([O:12][C:3]1[C:2]([F:1])=[C:7]([F:8])[C:6]([F:9])=[C:5]([F:10])[C:4]=1[F:11])=[O:17])#[N:14]

Inputs

Step One
Name
Quantity
1.08 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1F)F)F)F)O
Name
Quantity
0.5 g
Type
reactant
Smiles
C(#N)CC(=O)O
Name
Quantity
1.21 g
Type
reactant
Smiles
C1CCC(CC1)N=C=NC2CCCCC2
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for about 4 h at ambient temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified over silica gel (20 g)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(#N)CC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.39 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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